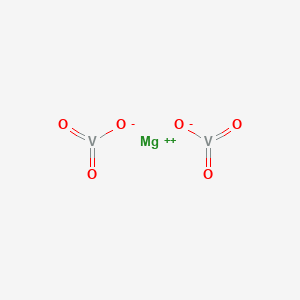
Magnesium;oxido(dioxo)vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;oxido(dioxo)vanadium is a compound that consists of magnesium, vanadium, and oxygenThe compound is part of the broader family of vanadium oxides, which are notable for their diverse oxidation states and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium;oxido(dioxo)vanadium can be synthesized through various methods. One common approach involves the solid-state reaction between magnesium oxide and vanadium pentoxide. The reaction typically occurs at high temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydrothermal methods. This approach allows for better control over the particle size and morphology of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of vanadium and the presence of other reactants.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other ligands, such as halides or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions can produce lower oxidation state vanadium species .
Applications De Recherche Scientifique
Magnesium;oxido(dioxo)vanadium has several scientific research applications:
Mécanisme D'action
The mechanism of action of magnesium;oxido(dioxo)vanadium involves its ability to undergo redox reactions, which are crucial for its applications in catalysis and energy storage. The compound can interact with various molecular targets, including enzymes and cellular components, through its redox-active vanadium centers. These interactions can lead to the activation or inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Vanadium Pentoxide (V2O5): Known for its high catalytic activity in oxidation reactions.
Vanadium Dioxide (VO2): Notable for its reversible metal-to-insulator phase transition.
Magnesium Vanadate (Mg3V2O8): Studied for its luminescent properties and potential use in energy storage.
Uniqueness: Magnesium;oxido(dioxo)vanadium stands out due to its combination of magnesium and vanadium, which imparts unique electrochemical properties. This makes it particularly suitable for applications in rechargeable batteries and catalysis, where both high redox activity and structural stability are required .
Propriétés
Formule moléculaire |
MgO6V2 |
|---|---|
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
magnesium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Mg.6O.2V/q+2;;;;;2*-1;; |
Clé InChI |
UQTWTHDGOFVKGC-UHFFFAOYSA-N |
SMILES canonique |
[O-][V](=O)=O.[O-][V](=O)=O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
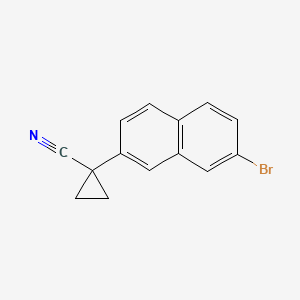
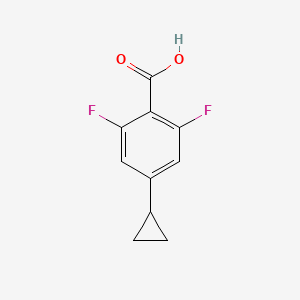
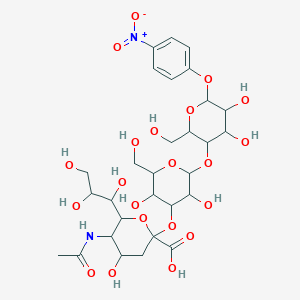
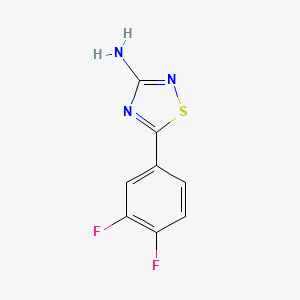
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)



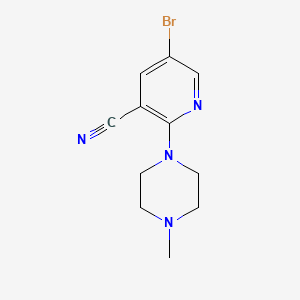

![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)
